molecular formula C18H18N6O2S B12025407 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 618426-84-9

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Cat. No.: B12025407
CAS No.: 618426-84-9
M. Wt: 382.4 g/mol
InChI Key: FFJZDASIQSFGGM-UHFFFAOYSA-N
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Description

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step may involve nucleophilic substitution reactions or cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Coupling with Benzamide: The final step involves the coupling of the triazole-pyridine intermediate with benzamide using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyridine, and benzamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzoic acid
  • **4-(((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzylamine

Uniqueness

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

618426-84-9

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O2S/c1-2-24-17(13-7-9-20-10-8-13)22-23-18(24)27-11-15(25)21-14-5-3-12(4-6-14)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25)

InChI Key

FFJZDASIQSFGGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3

Origin of Product

United States

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